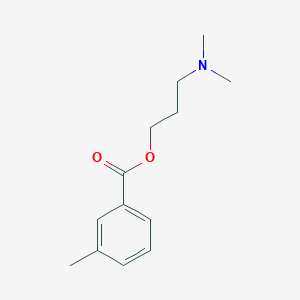
3-(Dimethylamino)propyl 3-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Dimethylamino)propyl 3-methylbenzoate is a chemical compound that has been widely used in scientific research due to its unique properties. It is a member of the benzoate ester group and is commonly referred to as DMAPB. It is a colorless, odorless liquid that is soluble in water and organic solvents. DMAPB has been shown to have several biochemical and physiological effects, which have made it a popular choice for researchers in various fields.
Mechanism of Action
DMAPB exerts its effects by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of several genes involved in cellular defense mechanisms. DMAPB activates Nrf2 by binding to Keap1, a protein that inhibits Nrf2 activity. This results in the translocation of Nrf2 to the nucleus, where it induces the expression of several cytoprotective genes.
Biochemical and Physiological Effects:
DMAPB has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It also has anti-cancer effects, as it induces apoptosis in cancer cells. DMAPB has been shown to protect neurons from oxidative stress and reduce the accumulation of amyloid-beta, making it a potential treatment for neurodegenerative diseases such as Alzheimer's disease. DMAPB has also been shown to improve insulin sensitivity, making it a potential treatment for type 2 diabetes.
Advantages and Limitations for Lab Experiments
One of the main advantages of DMAPB is its specificity for the Nrf2 pathway. This allows researchers to study the effects of Nrf2 activation without interfering with other cellular pathways. Additionally, DMAPB has been shown to have low toxicity, making it a safe choice for in vitro and in vivo studies. However, one limitation of DMAPB is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for DMAPB research. One area of interest is the development of DMAPB analogs that have improved solubility and potency. Another area of interest is the use of DMAPB in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to fully understand the mechanisms underlying DMAPB's effects and to determine its potential as a therapeutic agent for various diseases.
Synthesis Methods
DMAPB can be synthesized using several methods, but the most common method involves the reaction between 3-(dimethylamino)propylamine and 3-methylbenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is then purified using column chromatography or recrystallization.
Scientific Research Applications
DMAPB has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. Studies have also suggested that DMAPB can improve insulin sensitivity, making it a potential treatment for type 2 diabetes. Additionally, DMAPB has been shown to have anti-aging effects, making it a promising candidate for the development of anti-aging drugs.
properties
Molecular Formula |
C13H19NO2 |
|---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
3-(dimethylamino)propyl 3-methylbenzoate |
InChI |
InChI=1S/C13H19NO2/c1-11-6-4-7-12(10-11)13(15)16-9-5-8-14(2)3/h4,6-7,10H,5,8-9H2,1-3H3 |
InChI Key |
DDSCZRJLBXLPOE-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)OCCCN(C)C |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OCCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-[(2Z)-2-[1-(2-cyanoethyl)-2-oxoindol-3-ylidene]hydrazinyl]-2-oxoethyl]-2-methylbenzamide](/img/structure/B294937.png)
![6-(4-Chlorophenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294962.png)







![2-[Benzyl(methyl)amino]ethyl 3,5-ditert-butylbenzoate](/img/structure/B294987.png)


